Tert-butyl N-[2-(methoxymethoxy)ethyl]carbamate
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Overview
Description
Tert-butyl N-[2-(methoxymethoxy)ethyl]carbamate is an organic compound that belongs to the class of carbamates. It is commonly used as a protecting group in organic synthesis, particularly for amines. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl N-[2-(methoxymethoxy)ethyl]carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl chloroformate with 2-(methoxymethoxy)ethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(methoxymethoxy)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates with different oxidation states.
Reduction: It can be reduced to yield amines and other reduced products.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction typically produces amines .
Scientific Research Applications
Tert-butyl N-[2-(methoxymethoxy)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in the synthesis of complex organic molecules.
Biology: The compound is employed in the modification of biomolecules for various biochemical studies.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl N-[2-(methoxymethoxy)ethyl]carbamate exerts its effects involves the formation of stable carbamate bonds with amines. This protects the amine group from unwanted reactions during synthetic processes. The carbamate group can be selectively removed under mild acidic or basic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(2-aminoethyl)carbamate
- Tert-butyl N-(2-hydroxyethyl)carbamate
- Tert-butyl N-(2-methoxyethyl)carbamate
Uniqueness
Tert-butyl N-[2-(methoxymethoxy)ethyl]carbamate is unique due to its methoxymethoxy group, which provides additional stability and protection compared to other similar compounds. This makes it particularly useful in synthetic applications where stability and ease of removal are crucial .
Properties
Molecular Formula |
C9H19NO4 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
tert-butyl N-[2-(methoxymethoxy)ethyl]carbamate |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(11)10-5-6-13-7-12-4/h5-7H2,1-4H3,(H,10,11) |
InChI Key |
SCZVNWWUSCJNSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCOC |
Origin of Product |
United States |
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